molecular formula C10H8ClN3O B1586615 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride CAS No. 36401-55-5

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Cat. No. B1586615
CAS RN: 36401-55-5
M. Wt: 221.64 g/mol
InChI Key: UJYBUZMRRLFXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a chemical compound with the CAS Number: 36401-55-5 . It has a molecular weight of 221.65 . The IUPAC name for this compound is 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is 1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 . The SMILES representation is CC1=NN(N=C1C(Cl)=O)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 105-107°C .

Scientific Research Applications

Synthesis of Oxadiazoles

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is used in the synthesis of oxadiazoles. By reacting with tetrazoles or hydroxybenzimidamides, it forms 1,3,4-oxadiazoles, which are important in the development of new compounds with potential biological activities (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).

Catalyst Activation

This compound is utilized in catalyst activation studies. For instance, its reaction with organochalcogen ligands forms complexes that have been explored as catalysts for various chemical reactions, such as oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem, Rao, Kumar, Mukherjee, & Singh, 2014).

Synthesis of Triazole Derivatives

This compound is also pivotal in synthesizing various triazole derivatives, which have significant applications in medicinal chemistry and as potential corrosion inhibitors (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Luminescent Complex Synthesis

It is used in the synthesis of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. These complexes exhibit potential in photophysical studies and could be applied in the development of new luminescent materials (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBUZMRRLFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380085
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

CAS RN

36401-55-5
Record name 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36401-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Citations

For This Compound
1
Citations
N Kaila, WS Somers, BE Thomas… - Journal of medicinal …, 2005 - ACS Publications
A search for noncarbohydrate sLe x mimics led to the development of quinic acid derivatives as selectin inhibitors. At Wyeth we solved the first cocrystal structure of a small molecule, …
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.